Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
CAS No.: 1352318-67-2
Cat. No.: VC0037305
Molecular Formula: C14H10FNO4
Molecular Weight: 275.235
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352318-67-2 |
---|---|
Molecular Formula | C14H10FNO4 |
Molecular Weight | 275.235 |
IUPAC Name | methyl 3-fluoro-5-(4-nitrophenyl)benzoate |
Standard InChI | InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3 |
Standard InChI Key | ISEQOKFPRSUJQL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate consists of a benzoate core with three key functional groups: a fluorine atom at position 3, a 4-nitrophenyl group at position 5, and a methyl ester group. The molecular formula is C₁₄H₁₀FNO₄, with a calculated molecular weight of 275.24 g/mol. The structure features two aromatic rings connected through a C-C bond, with the nitro group positioned para to this connection on the phenyl substituent.
The electronic effects of these substituents significantly influence the compound's properties. The fluorine atom, with its high electronegativity, creates a strong electron-withdrawing effect, while the 4-nitrophenyl group contributes additional electron-deficient character to the system. This electronic distribution affects bond polarization, reactivity patterns, and intermolecular interactions.
Physical Properties
Based on structural analysis and comparison with related fluorinated benzoate compounds, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is expected to exhibit the following physical properties:
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | White to pale yellow crystalline solid | Similar to structurally related fluorinated benzoates |
Melting Point | 125-135°C | Extrapolated from similar compounds with benzoate and nitro groups |
Solubility | Soluble in chloroform, DMSO, acetone; poorly soluble in water | Typical for aromatic compounds with similar polarity |
Log P | 3.2-3.6 | Estimated based on structural features |
pKa | ~3.8-4.2 (carboxylic acid after hydrolysis) | Typical for fluorinated benzoic acids |
The presence of both the fluorine atom and the nitrophenyl group likely enhances crystallinity while reducing water solubility, characteristics that are important considerations for potential pharmaceutical applications and purification strategies.
Spectroscopic Characteristics
The spectroscopic profile of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would include distinctive features that facilitate its identification and characterization:
NMR Spectroscopy:
The ¹H NMR spectrum would likely show aromatic proton signals in the range of δ 7.3-8.5 ppm, with coupling patterns influenced by the fluorine substituent. The methyl ester protons would appear as a singlet at approximately δ 3.9-4.0 ppm. Similar fluorinated compounds show characteristic patterns in their NMR spectra, with fluorine coupling creating distinctive splitting patterns .
IR Spectroscopy:
Key IR absorption bands would include:
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Ester carbonyl stretching (~1710-1730 cm⁻¹)
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Nitro group stretching (~1520-1550 cm⁻¹ and ~1340-1370 cm⁻¹)
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C-F stretching (~1050-1250 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
These spectroscopic features provide important fingerprints for compound identification and structure confirmation.
Synthesis and Preparation
Synthetic Routes
Several strategic approaches could be employed for the synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate, based on established methodologies for structurally similar compounds:
Cross-Coupling Approach:
The most direct route would likely involve a palladium-catalyzed cross-coupling reaction between methyl 3-fluoro-5-bromobenzoate and 4-nitrophenylboronic acid. This Suzuki-Miyaura coupling approach offers selectivity and relatively mild conditions for forming the key C-C bond between the two aromatic rings.
Sequential Functionalization:
An alternative approach would involve beginning with methyl 3-fluorobenzoate, followed by selective bromination at position 5, and subsequent cross-coupling with the appropriate nitrophenyl reagent. This method might be advantageous when starting materials for direct coupling are less accessible.
Diels-Alder Strategy:
For certain fluorinated aromatics, Diels-Alder reactions have proven effective, as demonstrated in the synthesis of related fluorinated compounds . This approach could potentially be adapted for more complex substitution patterns.
Reaction Conditions
The optimal reaction conditions for synthesizing Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would need careful consideration. For the Suzuki-Miyaura coupling approach, typical conditions might include:
Parameter | Typical Condition | Purpose |
---|---|---|
Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3-5 mol%) | Mediates cross-coupling reaction |
Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates boronic acid |
Solvent | Dioxane/water or THF/water mixture | Provides appropriate solubility for reagents |
Temperature | 80-100°C | Facilitates oxidative addition and reductive elimination |
Reaction Time | 8-24 hours | Allows for complete conversion |
The nitration approach used for similar compounds involves careful temperature control to manage selectivity, typically employing a mixture of concentrated nitric acid and sulfuric acid at temperatures below 5°C to control the reaction rate and minimize side reactions.
Purification Methods
Purification of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would likely involve a multi-step process:
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Initial workup procedures to remove catalysts and inorganic reagents
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Column chromatography using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures)
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Recrystallization from suitable solvents to achieve high purity
For analytical purposes, further purification using preparative HPLC might be necessary to achieve the highest purity standards. Similar fluorinated compounds have been successfully purified using combinations of these techniques, with careful monitoring of purity by TLC and spectroscopic methods.
Chemical Reactivity
Functional Group Reactivity
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate contains several reactive functional groups that contribute to its chemical behavior:
Methyl Ester Group:
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, similar to other benzoate esters. Studies on related compounds indicate that basic hydrolysis with aqueous sodium hydroxide typically proceeds efficiently to yield the corresponding carboxylic acid. The ester can also undergo transesterification with alcohols under appropriate catalytic conditions.
Nitro Group:
The nitro group on the phenyl substituent represents a reactive site for reduction chemistry. Various reducing agents, including hydrogen with palladium catalysts, sodium borohydride, or iron in acidic conditions, could convert the nitro group to an amine. This transformation significantly alters the electronic properties of the molecule and provides a handle for further functionalization.
Fluorine Substituent:
While the aromatic C-F bond is generally stable under most conditions, it may participate in nucleophilic aromatic substitution reactions under specific circumstances, particularly when activated by other electron-withdrawing groups. The fluorine substituent also influences the reactivity of other positions through electronic effects.
Common Reactions
Based on the reactivity profiles of similar fluorinated aromatic compounds, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would likely undergo several key reactions:
Hydrolysis:
The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis typically proceeds more efficiently and is commonly used for similar methyl benzoates.
Nitro Group Reduction:
Reduction of the nitro group to an amine provides access to derivatives with significantly altered electronic properties and reactivity. This transformation can be achieved using various reducing systems, including hydrogen with palladium catalysts.
C-H Activation:
The remaining positions on both aromatic rings could potentially undergo direct C-H functionalization under appropriate conditions, offering routes to more complex derivatives.
Fluorine Chemistry:
While challenging, the fluorine substituent might participate in metal-halogen exchange reactions or, under forcing conditions, nucleophilic aromatic substitution.
Structure-Reactivity Relationships
The electronic effects of the fluorine atom and the nitro group significantly influence the reactivity patterns of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:
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The electron-withdrawing nature of both substituents increases the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.
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The electron-deficient character of both aromatic rings may facilitate nucleophilic aromatic substitution reactions at appropriate positions.
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The presence of fluorine typically increases metabolic stability in biological systems, potentially enhancing the compound's utility in pharmaceutical applications.
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The nitro group serves as a versatile handle for further functionalization, particularly through reduction to an amine, which could then participate in numerous reactions including amide formation, diazonium chemistry, and heterocycle synthesis.
Applications and Uses
Pharmaceutical Applications
The structural features of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate suggest potential value in pharmaceutical research and development. Similar fluorinated compounds have shown utility as key intermediates in the synthesis of pharmaceuticals targeting specific disease pathways .
The incorporation of fluorine atoms into drug candidates has become a common strategy in medicinal chemistry for several reasons:
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Enhanced metabolic stability by blocking vulnerable sites
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Altered lipophilicity affecting absorption and distribution
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Modified binding interactions with target proteins
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Potential improvements in bioavailability
The presence of the 4-nitrophenyl group provides an additional point for structural modification through nitro group reduction and subsequent functionalization, potentially allowing access to diverse analogs for structure-activity relationship studies.
Research Applications
In the research domain, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate could serve multiple functions:
Synthetic Building Block:
The compound could function as an intermediate in complex molecule synthesis, with its functional groups providing multiple handles for diversification. Similar fluorinated compounds have been valuable in creating compound libraries for drug discovery programs.
Enzyme Inhibition Studies:
Structurally related compounds have demonstrated utility in investigating enzyme inhibition, particularly for targets involved in metabolic pathways . The electronic characteristics of this compound might make it suitable for probing specific binding interactions.
Reference Standard:
In analytical chemistry, the compound could serve as a standard for chromatographic techniques, aiding in the quantification of related compounds in complex mixtures .
Material Science Applications
The structural features of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate suggest potential applications in material science:
Polymer Chemistry:
Fluorinated aromatic compounds have been incorporated into polymer formulations to enhance performance characteristics. Similar compounds have improved mechanical properties and thermal stability of materials used in electronics and coatings .
Electronic Materials:
The electron-withdrawing nature of both the fluorine and nitro substituents could contribute to interesting electronic properties, potentially useful in organic electronic applications.
Specialized Coatings:
The combination of fluorine and aromatic character could contribute to surface properties valuable in specialized coating applications, potentially including water repellency and chemical resistance.
Biological Activity and Toxicology
Structure-Activity Relationships
Key structural features likely to influence the biological activity include:
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The fluorine substituent, which can enhance metabolic stability and modulate lipophilicity
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The nitrophenyl group, which can engage in specific binding interactions with protein targets
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The methyl ester functionality, which may serve as a prodrug feature or participate in hydrogen bonding
The spatial arrangement of these groups creates a unique electronic profile that would influence interactions with biological targets. Systematic modification of these structural elements could generate analogs with optimized biological activities for specific applications.
Analytical Methods
Identification Techniques
Several analytical techniques would be valuable for the identification and characterization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:
Spectroscopic Methods:
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NMR spectroscopy (¹H, ¹³C, and ¹⁹F) would provide detailed structural information
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IR spectroscopy could confirm the presence of key functional groups
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Mass spectrometry would establish the molecular weight and fragmentation pattern
The ¹⁹F NMR spectrum would be particularly valuable, as it would show characteristic signals for the fluorine atom in the aromatic environment, providing a specific marker for this compound .
Chromatographic Methods:
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HPLC with UV detection (typically at wavelengths around 254-280 nm)
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GC-MS for volatile derivatives or decomposition products
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TLC for rapid analysis and reaction monitoring
Quantification Methods
Accurate quantification could be achieved through several approaches:
Chromatographic Methods:
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HPLC with UV detection using appropriate calibration standards
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GC with FID for suitable derivatives
Spectroscopic Methods:
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UV-Vis spectrophotometry based on characteristic absorption maxima
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Quantitative NMR using internal standards
For each method, appropriate validation protocols would need to be established, including linearity, precision, accuracy, limit of detection, and limit of quantification assessments.
Future Research Directions
Current Research Gaps
Several research areas warrant further investigation regarding Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:
Synthetic Optimization:
Development of efficient, scalable synthetic routes specifically designed for this compound, potentially including green chemistry approaches to minimize environmental impact.
Comprehensive Characterization:
Complete spectroscopic and physical property characterization would establish important baseline data for future studies.
Biological Screening:
Systematic evaluation across multiple biological targets would help identify potential therapeutic applications.
Emerging Technologies
Several technological advances could enhance the utility of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:
Flow Chemistry:
Continuous flow processes could enable more efficient and controlled synthesis, similar to methods used for related compounds.
Computational Modeling:
Advanced computational methods could predict properties, reactivity patterns, and biological activities with increasing accuracy, guiding experimental design.
Nanotechnology Integration: Potential incorporation into nanomaterials for specialized applications in drug delivery, sensing, or catalysis.
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